1-(5-Bromo-2-chlorothiophen-3-yl)ethanone
Description
1-(5-Bromo-2-chlorothiophen-3-yl)ethanone is a halogenated thiophene derivative characterized by a ketone functional group at the 3-position of the heterocyclic ring. The compound features bromine and chlorine substituents at the 5- and 2-positions, respectively, which significantly influence its electronic and steric properties. Its synthesis likely involves halogenation and acylation steps, similar to methods described for related thiophene derivatives (e.g., Suzuki coupling or Friedel-Crafts acylation) .
Properties
CAS No. |
1782638-18-9 |
|---|---|
Molecular Formula |
C6H4BrClOS |
Molecular Weight |
239.52 g/mol |
IUPAC Name |
1-(5-bromo-2-chlorothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H4BrClOS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3 |
InChI Key |
KDMIXGMTWAJNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-chlorothiophen-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of N-Methoxy-N-methylacetamide with 2-Bromo-3-chlorothiophene . The reaction typically requires specific conditions such as the presence of a base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1-(5-Bromo-2-chlorothiophen-3-yl)ethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chlorothiophen-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the thiophene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced thiophene derivatives.
Scientific Research Applications
1-(5-Bromo-2-chlorothiophen-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chlorothiophen-3-yl)ethanone involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Position : The bromine and chlorine positions on the thiophene ring dictate electronic distribution. For example, the 5-Br/2-Cl arrangement in the target compound may enhance electrophilic substitution reactivity compared to its 5-Br/3-Cl isomer .
Heterocyclic Ethanone Derivatives Beyond Thiophene
Table 2: Comparison with Pyridine and Benzothiophene Analogues
Key Observations :
- Aromatic Systems: Benzothiophene derivatives (e.g., ) exhibit extended conjugation, favoring applications in optoelectronics, whereas pyridine-based ethanones () are often explored for their metabolic stability in pharmaceuticals .
- Bioactivity : Indole derivatives with trifluoroacetyl groups () demonstrate superior antimalarial potency, highlighting the impact of electron-withdrawing substituents on target binding .
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